Cas no 2305280-99-1 (N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide)

N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26576197
- Z3490366444
- 2305280-99-1
- N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide
- N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide
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- Inchi: 1S/C10H17NO4/c1-3-9(12)11-8-6-15-5-4-10(8,13)7-14-2/h3,8,13H,1,4-7H2,2H3,(H,11,12)
- InChI Key: KLQRXSQINPXMOT-UHFFFAOYSA-N
- SMILES: O1CCC(COC)(C(C1)NC(C=C)=O)O
Computed Properties
- Exact Mass: 215.11575802g/mol
- Monoisotopic Mass: 215.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.8Ų
- XLogP3: -0.8
N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576197-0.05g |
N-[4-hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide |
2305280-99-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide Related Literature
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
Additional information on N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide
N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide (CAS No. 2305280-99-1): An Overview of Its Structure, Properties, and Applications
N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide (CAS No. 2305280-99-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various applications in drug development and therapeutic interventions.
The molecular structure of N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide is composed of a substituted oxane ring with a hydroxyl group and a methoxymethyl group attached to the same carbon atom, along with an amide functional group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it an interesting subject for detailed investigation.
Recent studies have focused on elucidating the structural characteristics of N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide. Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm its molecular structure. These techniques have provided valuable insights into the arrangement of atoms and functional groups within the molecule, which is crucial for understanding its behavior in various chemical reactions and biological environments.
In terms of physical properties, N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide exhibits solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its solubility profile is an important factor to consider during formulation development for pharmaceutical applications. Additionally, the compound's melting point and boiling point have been determined through thermal analysis methods, providing further data on its stability under different conditions.
The biological activities of N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide have been the subject of extensive research. Preliminary studies have shown that this compound possesses potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In vitro assays using cell lines have demonstrated its ability to inhibit key pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Furthermore, recent findings suggest that N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide may have neuroprotective effects. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and prevent neuronal cell death. These results indicate its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide has also been evaluated in preclinical studies. These studies have provided valuable information on its absorption, distribution, metabolism, and excretion (ADME) properties. The compound has demonstrated favorable pharmacokinetic parameters, including good oral bioavailability and a reasonable half-life, which are essential for its development as an oral medication.
In addition to its therapeutic potential, N-4-hydroxy-4-(methoxymethyl)oxan-3-ylprop-2-enamide has shown promise as a lead compound for drug discovery efforts. Researchers are actively exploring structural modifications to optimize its potency, selectivity, and safety profile. These efforts involve the synthesis of analogs with varying substituents on the oxane ring and the amide group to identify compounds with enhanced biological activities.
The safety profile of N-4-hydroxy-4-(methoxymethyl)oxan-3-y lprop - 2 - enamide is another critical aspect being investigated. Preclinical toxicity studies have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety in human subjects.
In conclusion, N - 4 - hydroxy - 4 - ( methoxy methyl ) oxan - 3 - yl prop - 2 - enamide ( CAS No . 2305280 - 99 - 1 ) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research . Its unique structural features , favorable biological activities , and good pharmacokinetic properties make it an attractive candidate for further development . Ongoing research aims to elucidate its full potential and bring it closer to clinical use .
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